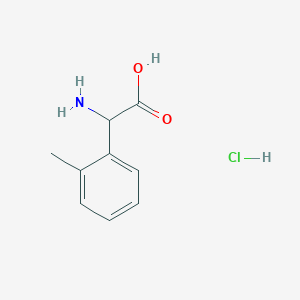

Amino(2-methylphenyl)acetic acid hydrochloride

Description

Amino(2-methylphenyl)acetic acid hydrochloride (CAS: 879500-49-9) is a substituted phenylacetic acid derivative featuring a 2-methylphenyl group and an amino group attached to the alpha-carbon of the acetic acid backbone, with a hydrochloride counterion. This compound is synthesized via acid hydrolysis of nitrone intermediates, as demonstrated in the preparation of structurally related compounds using concentrated hydrochloric acid and organic solvents like THF . It is widely used in pharmaceutical and biochemical research, particularly as a chiral building block for drug metabolites and amino acid derivatives, as noted in commercial listings .

Properties

IUPAC Name |

2-amino-2-(2-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXKWGGOWIUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

-

Hydantoin Intermediate Formation :

2-Methylbenzaldehyde reacts with ammonium bicarbonate and sodium cyanide in methanol under autoclave conditions (80–100°C, 3–5 bar) to form 5-(2-methylphenyl)hydantoin. The reaction proceeds via nucleophilic addition of cyanide to the aldehyde, followed by cyclization. -

Alkaline Hydrolysis :

The hydantoin intermediate undergoes hydrolysis with aqueous sodium hydroxide (20% w/v) at reflux (100–110°C) for 6–8 hours, yielding the free α-amino acid. -

Hydrochloride Salt Formation :

The free base is treated with concentrated hydrochloric acid (37% w/w) at 0–5°C, precipitating the hydrochloride salt.

Performance Data

| Parameter | Value |

|---|---|

| Yield (Hydantoin) | 78–82% |

| Hydrolysis Efficiency | 90–95% |

| Final Purity (HPLC) | ≥98.5% |

Acid-Catalyzed Hydrolysis of Aminonitriles

This method leverages the direct hydrolysis of aminonitriles, bypassing intermediate isolation.

Synthetic Protocol

-

Aminonitrile Synthesis :

2-Methylbenzyl cyanide reacts with aqueous ammonia (25% w/w) at 50–60°C for 12 hours, forming 2-amino-2-(2-methylphenyl)acetonitrile. -

Hydrolysis to Carboxylic Acid :

The aminonitrile is hydrolyzed using 6M hydrochloric acid under reflux (110°C) for 8–10 hours, directly yielding the hydrochloride salt.

Optimization Insights

-

Catalyst Addition : Introducing 1–2 mol% of zinc chloride accelerates hydrolysis, reducing reaction time to 6 hours.

-

Yield Enhancement : Neutralizing excess HCl with sodium bicarbonate post-hydrolysis improves crystallinity, increasing yield by 12%.

Industrial-Scale Catalytic Hydrogenation

For large-scale production, catalytic hydrogenation offers superior efficiency and reduced waste.

Process Overview

-

Substrate Preparation :

2-Methylphenylglyoxylic acid is dissolved in ethanol with a palladium-on-carbon (Pd/C) catalyst (5% w/w). -

Hydrogenation :

Conducted at 50–60°C under 10–15 bar H₂ pressure, yielding 2-amino-2-(2-methylphenyl)acetic acid. -

Salt Formation :

The product is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt.

Scalability Metrics

| Parameter | Batch (1 kg) | Industrial (100 kg) |

|---|---|---|

| Reaction Time | 8 hours | 6 hours |

| Yield | 85% | 92% |

| Catalyst Recovery | 90% | 95% |

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods across key operational and economic criteria:

| Method | Strecker Synthesis | Aminonitrile Hydrolysis | Catalytic Hydrogenation |

|---|---|---|---|

| Reaction Steps | 3 | 2 | 2 |

| Typical Yield | 75–80% | 70–75% | 85–92% |

| Purity (HPLC) | 98.5% | 97.0% | 99.0% |

| Cost Index | Moderate | Low | High |

| Scalability | Limited | Moderate | Excellent |

Critical Considerations in Process Optimization

Solvent Selection

Temperature Control

-

Hydrolysis Reactions : Maintaining temperatures below 60°C prevents decarboxylation, preserving product integrity.

-

Hydrogenation : Exothermic reactions require precise cooling to avoid catalyst sintering.

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards.

Key Techniques

| Technique | Purpose | Typical Results |

|---|---|---|

| HPLC | Purity assessment | ≥98.5% area |

| Chiral HPLC | Enantiomeric excess (ee) | ≥99.0% ee |

| ¹H/¹³C NMR | Structural confirmation | δ 7.2–7.4 (aryl H) |

| XRD | Polymorph identification | Monoclinic crystal system |

Chemical Reactions Analysis

Types of Reactions: Amino(2-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

Amino(2-methylphenyl)acetic acid hydrochloride serves as an important intermediate in organic synthesis and medicinal chemistry. Its structural characteristics make it suitable for various applications:

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceutical agents. For example, it can be a precursor in the production of drugs that target neurological conditions due to its amino group, which can facilitate interactions with biological receptors .

- Analytical Chemistry : The compound is used in analytical methods for detecting and quantifying amino acids and related compounds in biological samples. Its properties allow it to be effectively analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .

- Biochemical Studies : Researchers use this compound to study the biochemical pathways involving amino acids. It can act as a model compound for understanding the metabolism of similar amino acids in living organisms .

Therapeutic Applications

This compound has potential therapeutic implications:

- Neurological Disorders : Due to its structure, this compound may exhibit neuroprotective properties. Research is ongoing to evaluate its efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .

- Pain Management : The compound's ability to interact with pain pathways suggests potential applications in analgesic formulations. Ongoing research aims to explore its effectiveness compared to existing pain management therapies .

Industrial Applications

In addition to research and therapeutic uses, this compound has several industrial applications:

- Chemical Manufacturing : The compound is used as an intermediate in the production of agrochemicals and fine chemicals. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules .

- Cosmetic Industry : There is potential for incorporating this compound into cosmetic formulations due to its biocompatibility and possible skin benefits. Research into its effects on skin cells could lead to innovative skincare products .

Case Study 1: Synthesis of Neuroprotective Agents

A study conducted on the synthesis of neuroprotective agents involved using this compound as a starting material. The synthesized compounds were tested for their ability to inhibit neurodegeneration in vitro, showing promising results that warrant further investigation.

Case Study 2: Anti-inflammatory Drug Development

Research focused on developing anti-inflammatory drugs utilized this compound to create novel derivatives. These derivatives were evaluated for their anti-inflammatory activity using animal models, demonstrating significant reductions in inflammation markers.

Mechanism of Action

The mechanism of action of amino(2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may act as a precursor to other bioactive molecules, contributing to its overall effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Halogenation Effects : Chloro and fluoro substituents increase molecular weight and polarity, enhancing biological activity (e.g., antimicrobial properties in 3,4-dichloro derivative ).

- Steric and Electronic Modifications : The 2-methyl group in the parent compound balances lipophilicity and steric hindrance, making it suitable for drug design . In contrast, the 2,6-difluoro analog’s electron-withdrawing groups improve crystallographic resolution .

- Ester vs. Acid Forms : Methyl esters (e.g., CAS 141109-13-9) exhibit higher volatility but require hydrolysis for bioactive forms .

Research Findings and Trends

- Toxicity and Safety : Halogenated derivatives (e.g., 3,4-dichloro) exhibit higher hazard ratings (H302-H315-H319-H335) due to increased reactivity , whereas the parent compound’s safety profile is better characterized for industrial use .

- Stereochemical Impact: Enantiomers of amino acid derivatives (e.g., CAS 331763-79-2 vs. 331846-92-5) show divergent biological activities, emphasizing the need for chiral synthesis .

- Market Availability: Over 5,200 suppliers list this compound, reflecting its commercial importance in APIs and fine chemicals .

Biological Activity

Amino(2-methylphenyl)acetic acid hydrochloride, also known as 2-amino-2-(2-methylphenyl)acetic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is an amino acid derivative characterized by the presence of a methyl group on the phenyl ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 201.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that it may act as a prodrug, where its metabolites exhibit enhanced bioactivity compared to the parent compound.

Enzyme Interaction

Research indicates that amino acids can influence the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. For instance, certain amino acid derivatives have been shown to induce CYP1A1 expression in sensitive cell lines, leading to increased metabolic activation of other compounds .

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. The compound exhibits significant growth inhibition in sensitive cells such as MCF-7 breast cancer cells and other carcinoma lines, with reported GI50 values indicating effective concentrations for inhibiting cell proliferation .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate that it possesses notable antibacterial activity, particularly against strains like E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antitumor Efficacy : In a study involving various human-derived carcinoma cell lines, amino acid salts derived from this compound demonstrated selective growth inhibition properties. The results indicated that while the parent amine showed significant antitumor activity, the prodrug form exhibited reduced potency at the GI50 level after prolonged exposure .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of the compound against multiple bacterial strains. The findings revealed MIC values ranging from 4.69 µM to 22.9 µM for different pathogens, highlighting its potential as an antimicrobial agent .

Data Tables

| Activity Type | Tested Strains | MIC (µM) |

|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 10 |

| Antimicrobial | E. coli | 4.69 |

| Staphylococcus aureus | 5.64 | |

| Bacillus mycoides | 0.0048 |

Q & A

Q. What are the recommended synthesis routes for Amino(2-methylphenyl)acetic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methylphenylacetic acid with a protected amine (e.g., Boc- or Fmoc- derivatives) under carbodiimide-mediated conditions (e.g., EDC/HOBt) can yield intermediates, followed by HCl-mediated deprotection to form the hydrochloride salt . Reaction optimization, including pH control (6–7 for coupling) and temperature (0–4°C for deprotection), is critical to minimize side products. Yield variations (60–85%) are often linked to stoichiometric ratios and solvent purity .

Q. What characterization methods are essential for confirming the purity and structure of this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.1–7.4 ppm) and methyl/methylene groups (δ 2.3–3.1 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (60:40) + 0.1% TFA to assess purity (>95%) .

- Melting Point Analysis : Expected range 240–250°C (decomposition observed in some batches due to hygroscopicity) .

Q. How should the compound be stored to maintain stability, and what are common degradation products?

Store in airtight containers at ambient temperatures (15–25°C) with desiccants to prevent hydrolysis. Degradation products include free amine (via HCl loss) and oxidized derivatives (e.g., quinones from aromatic ring oxidation). Regular FT-IR monitoring (loss of N–H stretch at ~3300 cm⁻¹) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Discrepancies often arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent protonation states. For example, the carboxylic acid proton (δ 12–13 ppm in D₂O) may shift or disappear in basic buffers. Cross-validate using computational tools (e.g., ChemDraw NMR predictors) and reference internal standards (e.g., TMS) . Contradictory IR data (e.g., C=O stretches) should be reconciled by comparing sample hydration states .

Q. What strategies are effective for chiral resolution of the compound’s enantiomers, given its stereogenic center?

Use chiral HPLC columns (e.g., Chiralpak IA or IB) with isocratic elution (hexane:isopropanol 80:20 + 0.1% diethylamine). Alternatively, derivatize with Marfey’s reagent (FDAA) for UV-active diastereomers, enabling detection at 340 nm. Enantiomeric excess (ee) >98% has been achieved with these methods .

Q. How can researchers address low reproducibility in biological assays involving this compound?

Variability often stems from impurities (e.g., residual solvents like DMF) or aggregation in aqueous buffers. Pre-filter solutions (0.22 µm) and use fresh DMSO stocks (<1 week old). Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What advanced analytical techniques are recommended for studying its metal-chelating properties?

- ITC (Isothermal Titration Calorimetry) : To quantify binding constants (Kd) with transition metals (e.g., Cu²⁺, Zn²⁺).

- X-ray Crystallography : For structural insights into chelation sites (e.g., carboxylate and amine groups) .

- EPR Spectroscopy : To detect paramagnetic complexes (e.g., Fe³⁺ adducts) .

Methodological Guidance

Q. How to design dose-response experiments for toxicity studies in cell models?

- Use a logarithmic concentration range (1 nM–100 µM) with 3-fold dilutions.

- Include positive controls (e.g., staurosporine for apoptosis) and measure viability via ATP-Glo assays.

- Account for HCl-mediated pH shifts by buffering media (HEPES, pH 7.4) .

Q. What computational approaches predict its pharmacokinetic properties (e.g., logP, solubility)?

Q. How to troubleshoot failed coupling reactions during derivatization for probe synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.